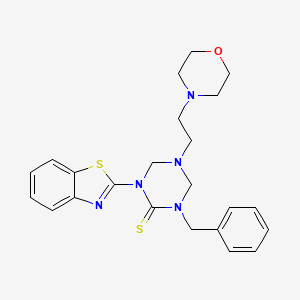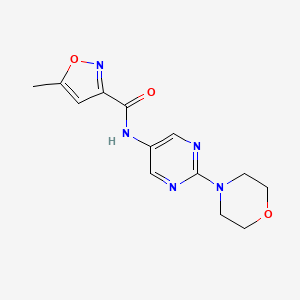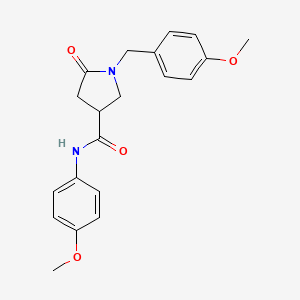
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a triazinane ring, and a morpholine moiety
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione typically involves multi-step procedures. The synthetic route often starts with the preparation of the benzothiazole ring, followed by the introduction of the triazinane ring and the morpholine moiety. Common reagents used in these reactions include thionyl chloride, benzylamine, and morpholine. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. In antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. In anticancer research, it targets pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-benzyl-5-(2-morpholinoethyl)-1,3,5-triazinane-2-thione can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antibacterial activity but has a different mechanism of action and molecular targets.
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide: This derivative is used in medicinal chemistry for its potential anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H27N5OS2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-benzyl-5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C23H27N5OS2/c30-23-27(16-19-6-2-1-3-7-19)17-26(11-10-25-12-14-29-15-13-25)18-28(23)22-24-20-8-4-5-9-21(20)31-22/h1-9H,10-18H2 |
InChI Key |
MVNXMBMXSWNBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CN(C(=S)N(C2)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B11190479.png)
![methyl [(2Z)-3-methyl-4-oxo-2-{[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino}-1,3-thiazolidin-5-yl]acetate](/img/structure/B11190485.png)
![9-(4-ethoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190486.png)
![2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11190489.png)
![2-Amino-6',6'-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B11190509.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11190520.png)
![N-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190521.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11190532.png)
![N-(3-chlorophenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11190537.png)

![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11190546.png)
![4-(7-Azaspiro[3.5]nonan-1-yl)morpholine](/img/structure/B11190548.png)
![2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190550.png)
